molecular formula C₁₂H₁₄N₂O₁₀ B1147404 3,5-Dinitrophenyl beta-d-galactoside CAS No. 50301-19-4

3,5-Dinitrophenyl beta-d-galactoside

Cat. No. B1147404
CAS RN: 50301-19-4
M. Wt: 346.25
InChI Key:
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Description

3,5-Dinitrophenyl beta-d-galactoside is a biochemical compound with the molecular formula C12H14N2O10 and a molecular weight of 346.25 . It is used for proteomics research and has been proven to be a useful substrate for the study of the mechanism of action of glycosidases and related enzymes .


Chemical Reactions Analysis

Beta-galactosidase, an enzyme that interacts with 3,5-Dinitrophenyl beta-d-galactoside, possesses both hydrolytic and transgalactosylation properties . Hydrolysis prevails when water acts as an acceptor, resulting in the production of lactose-free products. Transgalactosylation prevails when lactose acts as an acceptor, resulting in the production of prebiotic oligosaccharides .

Future Directions

Research on beta-galactosidase, the enzyme that interacts with 3,5-Dinitrophenyl beta-d-galactoside, is ongoing. The increasing demand for prebiotics in the food industry and the search for new oligosaccharides have compelled researchers to search for novel sources of beta-galactosidase with diverse properties . Additionally, the development of novel beta-galactosidases derived from microbial sources or by engineering means has converted the enzyme into a relevant synthetic tool with the use of efficient recombinant systems .

properties

IUPAC Name

(2S,5R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8?,9-,10?,11?,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPOTVPDCPRUPK-AYQOGSFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2C(C([C@H](C(O2)CO)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrophenyl beta-d-galactoside

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